molecular formula C8H9N3O3 B2651036 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1864072-66-1

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2651036
CAS No.: 1864072-66-1
M. Wt: 195.178
InChI Key: RPQDJHKKMMHHAZ-UHFFFAOYSA-N
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Description

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. Imidazopyridines are known for their diverse biological activities, making them valuable in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization. This method allows for the construction of the imidazopyridine framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: An investigational agent for cancer and Proteus syndrome.

    Miransertib: An investigational drug for Proteus syndrome.

Uniqueness

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific structural features and the potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from other imidazopyridine derivatives .

Properties

IUPAC Name

1-methyl-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7/h3-4H,2H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQDJHKKMMHHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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